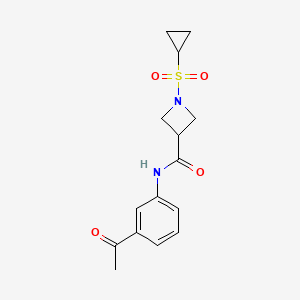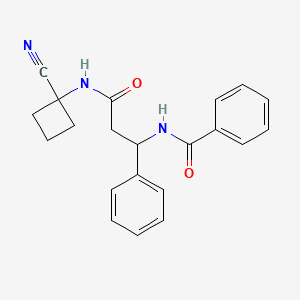
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. In
Mecanismo De Acción
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is thought to enter cells through endocytosis, a process by which cells engulf molecules and bring them into the cell. Once inside the cell, this compound can interact with various cellular components, including proteins and nucleic acids. This compound has been shown to bind to the importin alpha/beta complex, which is involved in the transport of proteins into the nucleus. By binding to this complex, this compound can inhibit the transport of certain proteins into the nucleus, thereby affecting cellular processes that rely on nuclear proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. For example, this compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and c-Jun N-terminal kinase. This compound has also been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its ability to easily penetrate cell membranes. This makes it a useful tool for studying cellular processes that are difficult to access using other methods. Additionally, this compound can be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that this compound is used at appropriate concentrations. Additionally, this compound may have off-target effects on cellular processes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide. One area of interest is the development of this compound-based drug delivery systems. This compound could be used to deliver drugs and other molecules into cells, potentially increasing their efficacy and reducing their side effects.
Another area of interest is the study of this compound's effects on specific cellular processes. For example, this compound has been shown to affect the activity of certain enzymes and the expression of certain genes. Further research could help to elucidate the specific mechanisms by which this compound affects these processes.
Finally, there is interest in developing new this compound analogs with improved properties, such as increased cellular uptake or reduced toxicity. These analogs could be useful tools for studying cellular processes or for drug delivery applications.
In conclusion, this compound is a small molecule that has been extensively studied for its potential use in scientific research. This compound can easily penetrate cell membranes, making it a useful tool for studying cellular processes and for drug delivery applications. While there are limitations to using this compound in lab experiments, its potential benefits make it an important area of research for the future.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclobutanone with sodium cyanide to form N-(1-cyanocyclobutyl)propanamide. This compound is then reacted with phenyl isocyanate to form N-(1-cyanocyclobutyl)-3-phenylpropanamide. Finally, this compound is reacted with phenyl isocyanate again to form this compound, or this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been used in a variety of scientific research applications, including the study of cellular transport mechanisms, protein trafficking, and intracellular signaling pathways. This compound can also be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
Propiedades
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)amino]-3-oxo-1-phenylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-15-21(12-7-13-21)24-19(25)14-18(16-8-3-1-4-9-16)23-20(26)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFZZOCLJNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

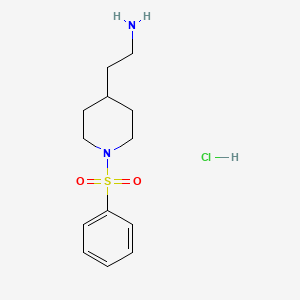

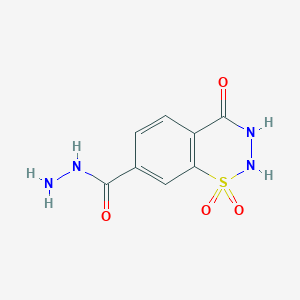
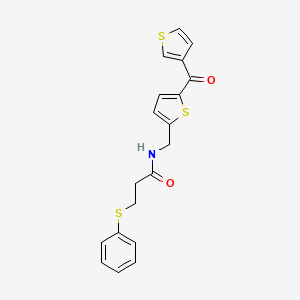
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)
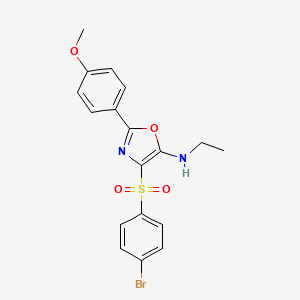
![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)
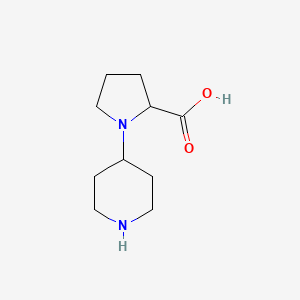
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
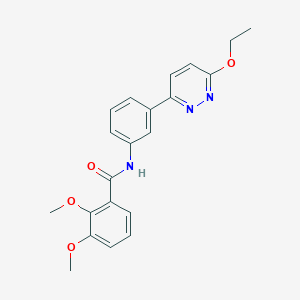
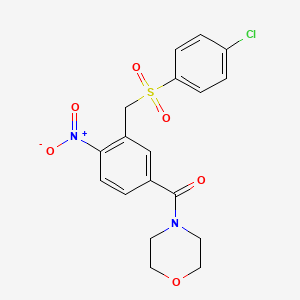
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
